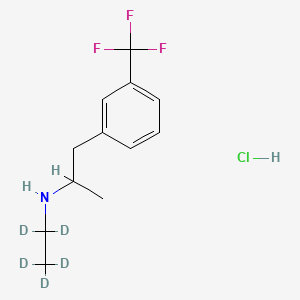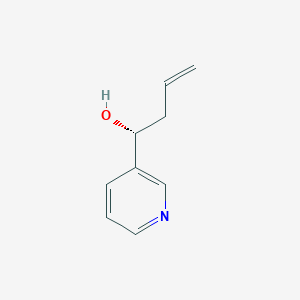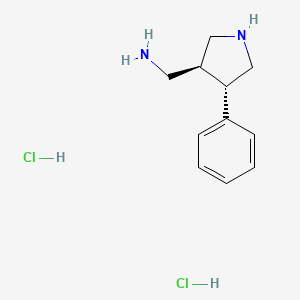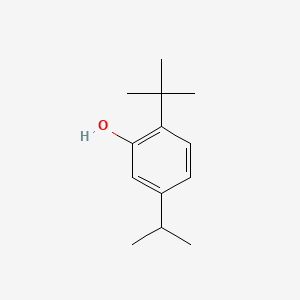
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- is an organic compound belonging to the phenol family. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique chemical structure, which includes bulky tert-butyl and isopropyl groups attached to the phenol ring. These substituents influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include anhydrous conditions and a controlled temperature to ensure selective alkylation at the desired positions on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimize by-products. The final product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be hydrogenated under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized as an antioxidant and stabilizer in plastics, resins, and other materials.
作用机制
The mechanism by which Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The bulky substituents can also affect the compound’s binding affinity and specificity, leading to selective interactions with certain molecular pathways.
相似化合物的比较
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Known for its use as an antioxidant and stabilizer in various industrial applications.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-: Used in similar applications as an antioxidant and stabilizer.
Uniqueness
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both tert-butyl and isopropyl groups provides a distinct steric hindrance and electronic effects, making it valuable in specific chemical and industrial applications.
属性
CAS 编号 |
4151-60-4 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC 名称 |
2-tert-butyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-9(2)10-6-7-11(12(14)8-10)13(3,4)5/h6-9,14H,1-5H3 |
InChI 键 |
DBULNVCXEGKRIX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



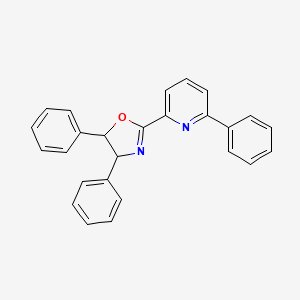

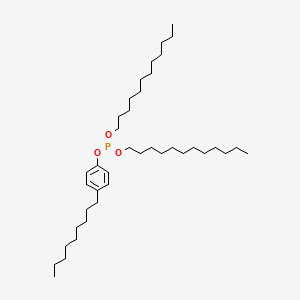

![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)
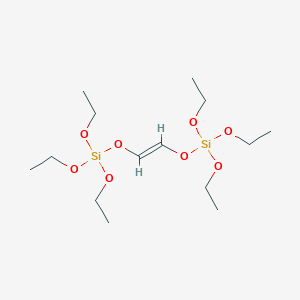
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
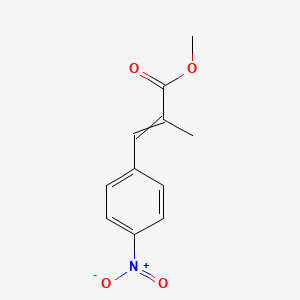
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
